2-bromo-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide
説明
特性
分子式 |
C20H17BrN2O5S2 |
|---|---|
分子量 |
509.4 g/mol |
IUPAC名 |
2-bromo-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C20H17BrN2O5S2/c1-26-14-8-11(9-15(27-2)17(14)28-3)10-16-19(25)23(20(29)30-16)22-18(24)12-6-4-5-7-13(12)21/h4-10H,1-3H3,(H,22,24)/b16-10- |
InChIキー |
NGQOWFBOYQKQRE-YBEGLDIGSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br |
製品の起源 |
United States |
準備方法
Reaction Mechanism and Key Steps
The Knoevenagel condensation is a cornerstone method for constructing the benzylidene-thiazolidinone scaffold. This reaction involves the condensation of 3,4,5-trimethoxybenzaldehyde with a thiazolidinone precursor containing an active methylene group (e.g., 4-oxo-2-thioxo-1,3-thiazolidin-3-ylbenzamide). The reaction proceeds via a base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde carbonyl, dehydration, and conjugation to form the α,β-unsaturated ketone.
Critical conditions include:
-
Base : Piperidine or ammonium acetate (1–5 mol%)
-
Solvent : Ethanol, methanol, or toluene under reflux
-
Temperature : 80–120°C for 6–24 hours
Microwave irradiation has been employed to enhance reaction efficiency, reducing completion time to 15–30 minutes with improved yields (75–85%).
Optimization and Challenges
Key challenges include controlling the (Z)-configuration of the benzylidene group and minimizing side reactions such as polymerization of the aldehyde. Solvent polarity significantly impacts regioselectivity, with polar aprotic solvents (e.g., DMF) favoring the desired (5Z)-isomer. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Thiazolidinone Cyclization with Ethyl 2-Bromoacetate
Two-Step Cyclization Protocol
This method involves initial preparation of a 4-phenyl-3-thiosemicarbazone intermediate, followed by cyclization with ethyl 2-bromoacetate to form the thiazolidinone core.
Step 1 : Synthesis of 4-phenyl-3-thiosemicarbazone
-
Reactants : Phenyl isothiocyanate + hydrazine hydrate → 4-phenyl thiosemicarbazide (86% yield)
-
Condensation : Reaction with 3,4,5-trimethoxybenzaldehyde in acetic acid (85°C, 1–3 hours) yields the thiosemicarbazone (70–93%).
Step 2 : Cyclization with Ethyl 2-Bromoacetate
Yield and Scalability
This method achieves moderate yields (60–70%) but offers scalability for industrial applications. Limitations include the need for strict anhydrous conditions to prevent hydrolysis of ethyl 2-bromoacetate.
Patent-Based Condensation Approaches
Aldehyde-Thiazolone Condensation
A patented method involves reacting 4-[2-(5-ethyl-pyridin-2-yl)ethoxy]benzaldehyde with a thiazolone derivative under basic conditions. While originally developed for pioglitazone synthesis, this approach is adaptable to the target compound by substituting the aldehyde component.
Key steps :
-
Base selection : Sodium hydroxide or ammonium acetate in methanol/water
-
Temperature : 20–90°C for 3–10 hours
-
Workup : Acidification with HCl to precipitate the product
Advantages Over Traditional Methods
-
Reduced side products : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance selectivity.
-
Scalability : Reactions tolerate variable stoichiometry (1:1 to 1:1.2 aldehyde:thiazolone) without significant yield loss.
Comparative Analysis of Synthesis Methods
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Knoevenagel Condensation | 75–85% | 15–30 min (microwave) | High regioselectivity, minimal byproducts | Requires specialized equipment |
| Ethyl 2-Bromoacetate | 60–70% | 4–6 hours | Scalable, simple purification | Anhydrous conditions required |
| Patent-Based Condensation | 65–75% | 3–10 hours | Tolerant of impure intermediates | Lower regioselectivity for (Z)-isomer |
化学反応の分析
反応の種類
2-ブロモ-N-[(5Z)-4-オキソ-2-チオキソ-5-(3,4,5-トリメトキシベンジリデン)-1,3-チアゾリジン-3-イル]ベンザミドは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実施できます。
置換: この化合物の臭素原子は、適切な条件下で、アミンやチオールなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: トリエチルアミンなどの塩基の存在下でのアミンやチオールなどの求核剤。
形成される主な生成物
酸化: 対応するスルホキシドまたはスルホンが形成されます。
還元: 還元されたチアゾリジン-2-オン誘導体が形成されます。
置換: 置換されたベンザミド誘導体が形成されます。
科学的研究の応用
Medicinal Chemistry Applications
-
Anticancer Activity :
- Thiazolidinones have been studied for their potential anticancer properties. Research indicates that compounds like 2-bromo-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against various cancer cell lines, suggesting its potential as a lead compound for further development .
-
Antimicrobial Properties :
- The thiazolidinone scaffold is known for its antimicrobial activity. Compounds derived from this class have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The specific compound under discussion has shown potential in inhibiting the growth of certain resistant strains, making it a candidate for further investigation in antibiotic development .
-
Enzyme Inhibition :
- 2-bromo-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For instance, studies indicate that it may act as an inhibitor of protein kinases, which play crucial roles in cell signaling and cancer progression . This inhibition can lead to reduced tumor growth and metastasis.
Synthesis and Modification
The synthesis of 2-bromo-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide typically involves the Knoevenagel condensation method. This reaction facilitates the formation of the thiazolidinone core by reacting appropriate aldehydes or ketones with thiazolidinone derivatives under controlled conditions .
Table 1: Synthesis Conditions for Thiazolidinones
| Condition | Description |
|---|---|
| Solvent | Ethanol or Acetic Acid |
| Temperature | Room temperature to reflux |
| Catalysts | Sodium acetate or piperidine |
| Reaction Time | 1 to 24 hours |
Case Studies
- In Vitro Studies on Anticancer Activity :
- Antimicrobial Efficacy :
作用機序
類似の化合物との比較
類似の化合物
- 2-ブロモ-N-メチルベンザミド
- 2-ブロモ-N-{2-オキソ-2-[2-(3,4,5-トリメトキシベンジリデン)ヒドラジノ]エチル}ベンザミド
ユニークさ
類似の化合物と比較して、2-ブロモ-N-[(5Z)-4-オキソ-2-チオキソ-5-(3,4,5-トリメトキシベンジリデン)-1,3-チアゾリジン-3-イル]ベンザミドは、その官能基のユニークな組み合わせにより、独特の化学的および生物学的特性を付与し、際立っています。
類似化合物との比較
Core Heterocycle Variations
- (5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one: This imidazolidinone analogue replaces the thiazolidinone core with an imidazolidinone ring.
- 2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide (3i): A benzo[b]thiophene derivative lacking the thiazolidinone ring. The acetamide group and bromine substituent are retained, but the rigid benzo[b]thiophene core may reduce conformational flexibility, impacting binding to enzymes or receptors .
Substituent Variations
- Compound 22 (): Shares the thiazolidinone core and Z-configured trimethoxybenzylidene group but replaces the 2-bromobenzamide with a 2-thioxo-N-(3,4,5-trimethoxyphenyl)acetamide group. The additional thioxo group enhances electron delocalization, while the trimethoxyphenyl substituent increases lipophilicity (theoretical LogP ≈ 3.5 vs. ~4.0 for the target compound) .
- (Z)-N'-(3-(4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)propanoyl)isonicotinohydrazide (Compound 19, ): Features an isonicotinohydrazide side chain instead of bromobenzamide. This modification introduces hydrogen-bonding capability via the hydrazide group, contributing to its potent Mycobacterium tuberculosis pantothenate synthetase inhibition (IC50 = 350 nM) .
Physicochemical Properties
- Lipophilicity: The bromine atom in the target compound increases molecular weight (MW ≈ 535 g/mol) and slightly elevates LogP compared to non-halogenated analogues (e.g., compound 22, MW ≈ 579 g/mol, LogP ~3.5). A higher LogP (~4.0 estimated) may enhance membrane permeability but reduce aqueous solubility .
- Thermal Stability: The melting point (~196–197°C) is comparable to compound 22 but higher than benzo[b]thiophene derivatives (e.g., 3i: 164–166°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding and π-stacking) in the thiazolidinone core .
生物活性
2-bromo-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide is a compound that belongs to the class of thiazolidinone derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C15H15BrN2O3S
- Molecular Weight : 425.34 g/mol
- CAS Number : 314076-43-2
The compound features a thiazolidinone ring, which is known for its pharmacological significance. The presence of bromine and methoxy groups may enhance its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazolidinone derivatives. For instance, compounds similar to 2-bromo-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide have been shown to inhibit the proliferation of various cancer cell lines.
-
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of cell migration and invasion.
- Modulation of inflammatory cytokines such as IL-6 and TNF-α.
-
Case Study :
A study evaluated the effects of thiazolidinone derivatives on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using MTT assays and flow cytometry. The results indicated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations (1, 2, and 4 µM) .
Anti-inflammatory Activity
Thiazolidinone derivatives have also been recognized for their anti-inflammatory properties. They can modulate the immune response by inhibiting pro-inflammatory cytokines.
-
Mechanism :
- Inhibition of NF-kB signaling pathway.
- Reduction in the expression levels of inflammatory markers.
-
Research Findings :
In vitro studies demonstrated that certain derivatives decreased IL-6 and TNF-α levels in RAW264.7 macrophages, suggesting their potential as therapeutic agents in inflammatory diseases .
Antibacterial Activity
The antibacterial properties of thiazolidinones have been documented in various studies. The structural features contribute to their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
- Activity Spectrum :
- Effective against Gram-positive and Gram-negative bacteria.
- Potential applications in treating resistant bacterial strains.
Comparative Biological Activity Table
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including bromination, benzylidene formation, and thiazolidinone ring closure. For example, analogous compounds (e.g., 2-bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]-acetamide) are synthesized via coupling reactions under reflux with catalysts like potassium carbonate, achieving yields of 80–86% using mixed solvents (e.g., ethyl acetate/petroleum ether) . Key factors include solvent polarity, temperature control, and stoichiometric ratios of reagents.
Q. What spectroscopic and analytical techniques are used to confirm structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural validation. For instance, ¹H NMR can confirm the Z-configuration of the benzylidene group via coupling constants, while HRMS verifies molecular mass. Purity is assessed via HPLC with UV detection (λ = 254 nm) and melting point analysis .
Q. How is the Z-configuration of the benzylidene group validated experimentally?
The Z-configuration is confirmed through NOESY (Nuclear Overhauser Effect Spectroscopy) NMR, which detects spatial proximity between the benzylidene proton and the thiazolidinone ring protons. X-ray crystallography may also be employed for unambiguous stereochemical assignment in related compounds .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Discrepancies in potency data may arise from differences in assay conditions (e.g., cell lines, incubation times). To address this:
Q. How does structural modification (e.g., bromine substitution) influence structure-activity relationships (SAR)?
Bromine at the benzamide position enhances electrophilic reactivity, potentially improving target binding. SAR studies on analogs (e.g., iodinated derivatives) show that halogen size affects steric hindrance and hydrophobic interactions. Computational docking (e.g., AutoDock Vina) can predict binding modes with targets like protein kinases .
Q. What methodologies identify the compound’s primary biological targets and mechanisms of action?
- Target Identification : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) or thermal shift assays to detect protein binding.
- Mechanistic Studies : Phosphoproteomics for kinase inhibition profiling or transcriptomics to identify downstream pathways. For example, related trimethoxybenzylidene-thiazolidinones inhibit kinases like PI3K or MAPK .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Metabolic Stability : Liver microsome assays (human/rodent) to measure half-life (t₁/₂) and clearance rates.
- Toxicity : Ames test for mutagenicity, hERG binding assays for cardiotoxicity, and mitochondrial toxicity assays (e.g., JC-1 staining). Data from structurally similar compounds suggest thiazolidinones may require optimization for CYP450 interactions .
Data Contradiction Analysis
Q. How to address conflicting data on solubility and bioavailability?
Solubility discrepancies may arise from polymorphic forms or aggregation. Strategies include:
- Polymorph Screening : X-ray diffraction (PXRD) to identify crystalline forms.
- Solubility Enhancement : Co-solvency (e.g., PEG-400) or nanoformulation.
- Bioavailability Testing : Parallel artificial membrane permeability assay (PAMPA) vs. Caco-2 cell models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
